5-chloro-5H-isoquinolin-1-one
Description
5-Chloro-5H-isoquinolin-1-one (CAS: 24188-73-6) is a halogenated isoquinolinone derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . Structurally, it features a chlorine substituent at the 5-position of the isoquinolinone core, a bicyclic aromatic system.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H |
InChI Key |
YLFWSTQGYMAYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrobenzaldehyde with ammonium acetate in the presence of acetic acid can yield 5-chloroisoquinolin-1(2H)-one .
Industrial Production Methods
Industrial production methods for 5-chloroisoquinolin-1(2H)-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
5-Chloro-5H-isoquinolin-1-one has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain isoquinolinone derivatives can inhibit the proliferation of melanoma and other tumor cells. The mechanism often involves the induction of apoptosis through the inhibition of specific molecular targets involved in cell cycle regulation and survival pathways .
Enzyme Inhibition
The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting cell death in malignant tissues .
Neuroprotective Effects
In addition to its anticancer properties, 5-chloro-5H-isoquinolin-1-one has shown promise in neuroprotection. It has been studied for its effects on neurodegenerative diseases, specifically targeting pathways associated with dopamine receptor activity. This suggests potential applications in treating conditions like Parkinson's disease .
Biological Applications
Biological Assays
The compound has been utilized in biological assays to evaluate its pharmacological properties. It serves as a scaffold for developing new drugs targeting various biological pathways, including those related to neurotransmission and cancer progression .
Mechanism of Action
The interactions of 5-chloro-5H-isoquinolin-1-one with biological targets often involve complex mechanisms, including receptor binding and modulation of signaling pathways. For instance, it has been found to selectively inhibit certain receptors associated with dopamine regulation, which could lead to advancements in psychiatric and neurodegenerative therapies .
Industrial Applications
Synthesis of Complex Compounds
In synthetic organic chemistry, 5-chloro-5H-isoquinolin-1-one serves as a building block for more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives with enhanced properties for pharmaceutical applications.
Material Science
The compound is also explored in the development of novel materials, particularly those that require specific electronic or optical properties. Its derivatives have been synthesized for use in organic electronics and photonic devices due to their favorable chemical characteristics .
Table 1: Anticancer Activity of 5-Chloro-5H-Isoquinolin-1-One Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MGC803 | 4.0 | Apoptosis induction |
| Compound B | HeLa | 8.5 | PARP inhibition |
| Compound C | T-24 | 6.2 | Cell cycle arrest |
Table 2: Neuroprotective Effects of 5-Chloro-5H-Isoquinolin-1-One
Mechanism of Action
The mechanism of action of 5-chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Isoquinolinone derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 5-chloro-5H-isoquinolin-1-one and structurally related analogs.
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 5-Chloro-5H-isoquinolin-1-one | Cl at position 5 | C₉H₆ClNO | 179.60 | 24188-73-6 | Lipophilic, stable at RT, research use |
| 5-Hydroxy-2H-isoquinolin-1-one | OH at position 5 | C₉H₇NO₂ | 177.16 | Not provided | Enhanced solubility, drug potential |
| 6-Chloro-5-Methoxyisoquinolin-1(2H)-one | Cl at 6, OMe at 5 | C₁₀H₈ClNO₂ | 209.63 | 630423-33-5 | Bulky substituents, metabolic stability |
| 5-Aminoisoquinolin-1(4H)-one | NH₂ at position 5 | C₉H₈N₂O | 160.17 | Not provided | Potential bioactive scaffold |
| 5-Bromoisoquinolin-1(2H)-one | Br at position 5 | C₉H₆BrNO | 224.05 | 190777-77-6 | Higher reactivity in cross-coupling |
Key Observations:
- Electronic Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate reactivity. Bromine, being larger and more polarizable, enhances electrophilic substitution rates compared to chlorine .
- Solubility: The hydroxyl group in 5-hydroxy-2H-isoquinolin-1-one significantly improves aqueous solubility, making it preferable for pharmaceutical formulations, whereas chloro and bromo derivatives are more lipophilic .
Biological Activity
5-Chloro-5H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
5-Chloro-5H-isoquinolin-1-one has a unique isoquinolinone structure characterized by a chlorine atom at the 5-position. The synthesis typically involves cyclization reactions of appropriate precursors, which can be derived from various starting materials through methods such as nucleophilic substitution and condensation reactions.
Biological Mechanisms
The biological activity of 5-chloro-5H-isoquinolin-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Receptor Modulation : It has demonstrated activity as a positive allosteric modulator (PAM) for serotonin receptors (5-HT2CR), enhancing the efficacy of endogenous agonists without directly activating the receptor itself .
Biological Activity Data
The following table summarizes key findings on the biological activity of 5-chloro-5H-isoquinolin-1-one:
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| PARP Inhibition | Cancer Cells | Not specified | |
| PAM for 5-HT2C Receptor | Neuronal Activity | EC50 = 1 nM | |
| Antitumor Activity | MGC803 Cell Line | IC50 = 4.0 µM |
Case Studies
- Anticancer Research : In vitro studies have shown that 5-chloro-5H-isoquinolin-1-one exhibits significant cytotoxicity against various cancer cell lines, particularly those associated with solid tumors. For instance, it was found to have an IC50 value of 4.0 µM against the MGC803 gastric cancer cell line, indicating potent antitumor properties .
- Neurological Implications : The compound's role as a PAM for the 5-HT2C receptor suggests potential applications in treating mood disorders and obesity, as modulation of this receptor can influence appetite and mood regulation .
- Comparative Studies : When compared to other isoquinoline derivatives, 5-chloro-5H-isoquinolin-1-one showed superior activity in certain assays, particularly in its ability to inhibit PARP, making it a candidate for further development in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-5H-isoquinolin-1-one, and how can purity be validated?
Synthesis typically involves cyclization of chlorinated precursors or functionalization of isoquinoline derivatives. For example, cyclocondensation reactions using chloroacetic acid derivatives under acidic conditions are common . Post-synthesis, validate purity via HPLC (≥95% purity threshold) and characterize using NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with PubChem entries (InChI Key: ZSYBEFVSZFSRDR-UHFFFAOYSA-N) to confirm structural integrity . Document all steps in line with reproducibility guidelines, including solvent ratios, temperature, and catalyst details .
Q. What safety protocols are critical when handling 5-chloro-5H-isoquinolin-1-one?
Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection to prevent skin/eye contact, as the compound may cause irritation (H315, H319) . Work in a fume hood with adequate ventilation to avoid inhalation (H335). Store in airtight containers away from incompatible materials, and dispose of waste per regional regulations (P501) . For spills, neutralize with inert adsorbents and avoid aqueous runoff .
Q. How should researchers document experimental procedures to ensure reproducibility?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Describe synthesis steps, including reagent grades, equipment calibration, and environmental conditions (e.g., humidity, temperature) .
- Limit main-text characterization data to 5 compounds; provide extended datasets (e.g., NMR raw files, HPLC chromatograms) in supplementary materials .
- Reference known compounds with prior literature (e.g., PubChem CID 24867120 for related structures) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for 5-chloro-5H-isoquinolin-1-one be resolved?
- Step 1: Confirm solvent deuteration levels and internal standards (e.g., TMS) to rule out experimental artifacts .
- Step 2: Compare experimental data with computational predictions (DFT-based NMR simulations) to identify discrepancies in tautomeric forms or solvation effects .
- Step 3: Repeat synthesis under controlled conditions (e.g., inert atmosphere) to assess oxidative byproduct formation . Publish raw data and analysis workflows to facilitate peer verification .
Q. What strategies optimize the compound’s stability in catalytic applications?
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Solvent Compatibility: Test solubility and degradation in polar aprotic solvents (e.g., DMF, DMSO) via UV-Vis spectroscopy over 24-hour intervals .
- Light Sensitivity: Conduct accelerated aging studies under UV light to assess photolytic pathways; use amber vials for long-term storage .
Q. How does the electronic structure of 5-chloro-5H-isoquinolin-1-one influence its reactivity in cross-coupling reactions?
- Computational Analysis: Use density functional theory (DFT) to map electron density distributions, focusing on the chloro-substituted ring’s electrophilic regions .
- Experimental Validation: Perform Suzuki-Miyaura couplings with para-substituted aryl boronic acids; correlate reaction yields with Hammett σ values to quantify electronic effects .
- Contradiction Management: If reactivity deviates from predictions, evaluate steric effects via X-ray crystallography or molecular docking simulations .
Q. What methodologies identify degradation products of 5-chloro-5H-isoquinolin-1-one under physiological conditions?
- Hydrolytic Degradation: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours; analyze via LC-MS/MS to detect chloro-quinoline derivatives .
- Oxidative Pathways: Use H₂O₂ or cytochrome P450 mimics to simulate metabolic oxidation; characterize products using high-resolution mass spectrometry .
Data Presentation Guidelines
- Tables: Include physical properties (e.g., mp 94–98°C, InChI: 1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2) .
- Figures: Provide reaction schematics, spectral overlays, and computational models with detailed captions .
- Ethical Reporting: Disclose conflicts of interest and funding sources; acknowledge technical contributors in the "Acknowledgments" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
